![molecular formula C8H16ClN B3001065 6-Methyl-4-azaspiro[2.5]octane;hydrochloride CAS No. 2344679-39-4](/img/structure/B3001065.png)

6-Methyl-4-azaspiro[2.5]octane;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

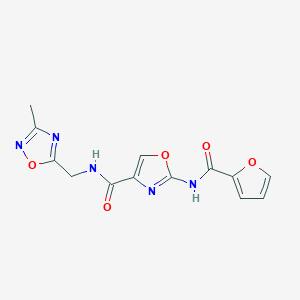

The compound 6-Methyl-4-azaspiro[2.5]octane;hydrochloride is a derivative of azaspirocyclic structures, which are of significant interest in synthetic organic chemistry due to their presence in various bioactive molecules. The azaspirocyclic core is a common motif in natural products such as halichlorine and pinnaic acid, which have been synthesized using strategies involving intramolecular reactions .

Synthesis Analysis

The synthesis of azaspirocyclic structures has been explored through various methods. One efficient strategy for constructing the 6-azaspiro[4.5]decane ring system involves an intramolecular ene reaction of acylnitroso compounds, leading to the formation of spirocyclic ene products as single diastereomers . Additionally, electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been studied, resulting in the introduction of a 1-hydroxycyclohexylamino group and subsequent stabilization reactions, including intramolecular nucleophilic attacks .

Molecular Structure Analysis

The molecular structure of azaspirocyclic compounds can be complex, with various substituents influencing the overall conformation. For instance, the synthesis of 4'-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-ones involves the opening of an epoxide ring followed by cyclization and treatment with hydrogen chloride to afford hydrochloride salts . The stereochemistry of these compounds is crucial, as demonstrated by the different envelope conformations of isoxazolidine rings in 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives obtained from [3+2] cycloaddition reactions .

Chemical Reactions Analysis

Azaspirocyclic compounds can undergo various chemical reactions, including hydrolysis. For example, the hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile in aqueous dioxane with hydrogen bromide yields a mixture of products, while hydrolysis in the presence of sulfuric acid leads to nitrogen migration and the formation of a dicyanocyclopropane derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirocyclic compounds are influenced by their molecular structure and the nature of their substituents. The synthesis methods and reaction conditions, such as the use of hydrogen chloride or sulfuric acid, can lead to different products with distinct properties . The stereochemistry of the compounds plays a significant role in their reactivity and the outcome of reactions, as seen in the formation of diastereomers and the conformational differences in cycloaddition products .

Applications De Recherche Scientifique

Chemical Synthesis and Drug Discovery

6-Methyl-4-azaspiro[2.5]octane hydrochloride is involved in diverse chemical synthesis processes. Wipf et al. (2004) discuss the condensation of various components, including zirconocene hydrochloride, to access omega-unsaturated dicyclopropylmethylamines. These building blocks are then converted into heterocyclic azaspiro compounds, such as 5-azaspiro[2.5]octanes, through selective ring-closing metathesis, epoxide opening, or reductive amination. These functionalized pyrrolidines, piperidines, and azepines are considered significant scaffolds for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

Peptide Synthesis

Suter et al. (2000) explored the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons. This compound was used in peptide synthesis as a dipeptide building block, demonstrating its utility in the preparation of complex peptides like nonapeptide 16, an analogue of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B. This study highlights the potential of azaspiro[2.5]octane derivatives in peptide synthesis and drug development (Suter, Stoykova, Linden, & Heimgartner, 2000).

Safety and Hazards

Propriétés

IUPAC Name |

6-methyl-4-azaspiro[2.5]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-7-2-3-8(4-5-8)9-6-7;/h7,9H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEKLXJRWDYWPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC2)NC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3000985.png)

![4-([1,1'-biphenyl]-4-yl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B3000986.png)

![N-[(2,6-Difluorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3000988.png)

![(1R,3R,4S)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B3000990.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B3000995.png)

![8-Bromospiro[4.5]decane](/img/structure/B3001000.png)